![molecular formula C13H11N3O2 B2700279 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile CAS No. 922927-27-3](/img/structure/B2700279.png)
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile” is a complex organic molecule. It contains a methoxyphenyl group, a pyridazinone group, and a nitrile group . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group (=O). The nitrile group (-CN) contains a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The methoxyphenyl and pyridazinone groups are likely to be in a para configuration, meaning they are opposite each other on the carbon ring. The nitrile group is likely to be in an ortho configuration, meaning it is adjacent to one of the other groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The methoxy group is electron-donating, which could activate the phenyl ring towards electrophilic aromatic substitution. The nitrile group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and carbonyl groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research has focused on the synthesis and evaluation of derivatives related to "2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile" for potential biological and chemical applications. The synthesis of pyrimidine-5-carbonitrile derivatives and their anticonvulsant and neurotoxicity effects have been explored. For instance, compounds synthesized by reacting 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile with different substituted aromatic aldehydes demonstrated significant anticonvulsant activity at low doses (Shaquiquzzaman et al., 2012).
Structural Analysis
The structural analysis and elucidation of complex molecules containing clusters of protonated and unprotonated nitrogens have been facilitated by advanced NMR techniques. A study on OR-1746, a product of cyclocondensation of arylhydrazomalononitriles, utilized pulsed-field-gradient heteronuclear NMR to fully assign the NMR spectra and elucidate the chemical structure of complex molecules (Pollesello & Nore, 2003).
Novel Synthetic Routes
The synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been established, showcasing the chemical versatility of related compounds. This research not only provides a general route for the synthesis of novel derivatives but also explores their utility in creating fused azines, contributing significantly to the field of organic chemistry (Ibrahim & Behbehani, 2014).
Catalysis and Chemical Transformations
Research has demonstrated the catalytic applications of derivatives in facilitating chemical transformations. For example, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been used for the synthesis of dihydro-benzo[b][1,4]thiazine and oxazine derivatives, showcasing the utility of related compounds in organic synthesis (Reddy et al., 2012).
Antimicrobial and Anticancer Activities
Some derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and their biological evaluation indicates the potential pharmaceutical applications of these compounds (Elewa et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14/h2-7H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFTACWUVAGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


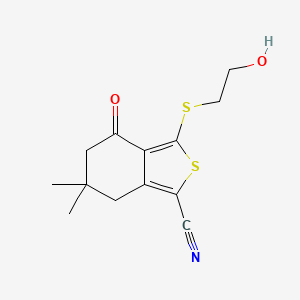
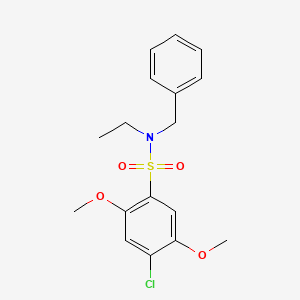
![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)
![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
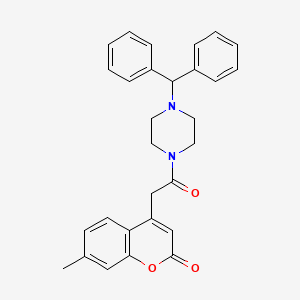
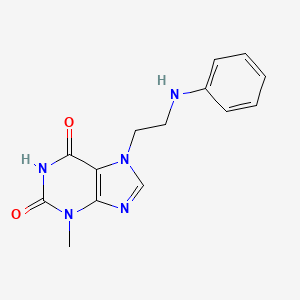
![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

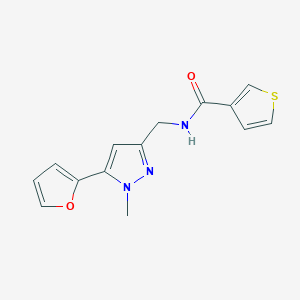

![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)
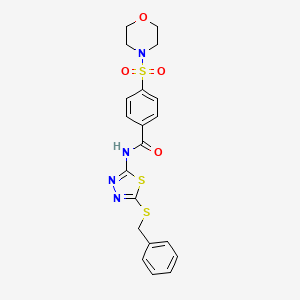
![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)